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molecular formula C10H12N2O B068891 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- CAS No. 177477-78-0

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl-

Cat. No. B068891
M. Wt: 176.21 g/mol
InChI Key: MJNIKMQPZZGUAH-UHFFFAOYSA-N
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Patent
US06194396B1

Procedure details

To a solution of 4-benzyloxy-l-ethyl-2-methyl-1H-benzimidazole (370 mg) in ethyl acetate (3.7 ml) was added 10% palladium on carbon (18 mg), and the mixture was stirred for 5 hours at ambient temperature under hydrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. The residue was crystallized with diisopropyl ether to give 1-ethyl-4-hydroxy-2-methyl-1H-benzimidazole (220 mg).
Name
4-benzyloxy-l-ethyl-2-methyl-1H-benzimidazole
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]2[N:16]=[C:15]([CH3:18])[N:14]([CH2:19][CH3:20])[C:13]=2[CH:12]=[CH:11][CH:10]=1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[CH2:19]([N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[C:9]([OH:8])[C:17]=2[N:16]=[C:15]1[CH3:18])[CH3:20]

Inputs

Step One
Name
4-benzyloxy-l-ethyl-2-methyl-1H-benzimidazole
Quantity
370 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=CC=2N(C(=NC21)C)CC
Name
Quantity
3.7 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at ambient temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with diisopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N1C(=NC2=C1C=CC=C2O)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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